3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1006447-63-7
VCID: VC8403601
InChI: InChI=1S/C14H14Cl2N2O/c1-9-14(16)10(2)18(17-9)8-7-13(19)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3
SMILES: CC1=C(C(=NN1CCC(=O)C2=CC=C(C=C2)Cl)C)Cl
Molecular Formula: C14H14Cl2N2O
Molecular Weight: 297.2 g/mol

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one

CAS No.: 1006447-63-7

Cat. No.: VC8403601

Molecular Formula: C14H14Cl2N2O

Molecular Weight: 297.2 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one - 1006447-63-7

Specification

CAS No. 1006447-63-7
Molecular Formula C14H14Cl2N2O
Molecular Weight 297.2 g/mol
IUPAC Name 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one
Standard InChI InChI=1S/C14H14Cl2N2O/c1-9-14(16)10(2)18(17-9)8-7-13(19)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3
Standard InChI Key XXXCFLVYMCRBDG-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCC(=O)C2=CC=C(C=C2)Cl)C)Cl
Canonical SMILES CC1=C(C(=NN1CCC(=O)C2=CC=C(C=C2)Cl)C)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The target compound consists of a 4-chloro-3,5-dimethylpyrazole group connected to a 4-chlorophenyl ketone via a three-carbon propanone bridge. This arrangement introduces steric and electronic effects that influence its reactivity and interactions. The pyrazole ring’s substitution pattern—chloro at position 4 and methyl groups at positions 3 and 5—enhances stability and modulates electronic density .

Molecular Formula: C15H14Cl2N2O\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight: 327.19 g/mol (calculated from atomic masses).

Comparative Structural Analysis

A related compound, (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(4-chlorophenyl)methanone (PubChem CID: 685663), shares the pyrazole and chlorophenyl motifs but lacks the propanone linker . This structural difference significantly impacts physicochemical properties, such as solubility and bioavailability, due to increased molecular flexibility and hydrophobic interactions in the target compound.

Synthetic Pathways and Catalytic Strategies

Pyrazole Core Formation

Pyrazole derivatives are typically synthesized via condensation of 1,3-diketones with hydrazines. Scandium triflate [Sc(OTf)₃] has emerged as a highly efficient catalyst for such reactions, enabling solvent-free conditions and excellent yields . For example, 3,5-dimethyl-1-tosyl-1H-pyrazole was synthesized in 99% yield using Sc(OTf)₃ at 60°C . Adapting this method, the target compound could hypothetically be synthesized by reacting a suitably substituted 1,3-diketone with a hydrazine derivative bearing the 4-chlorophenylpropanone group.

Hypothetical Reaction Scheme:

  • Diketone Preparation: 1-(4-Chlorophenyl)propan-1,3-dione.

  • Condensation: With 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbohydrazide under Sc(OTf)₃ catalysis.

  • Cyclization: Formation of the pyrazole ring at elevated temperatures (60–100°C).

Regioselectivity and Byproduct Management

The use of Sc(OTf)₃ ensures regioselectivity in pyrazole formation, as demonstrated in the synthesis of 3,5-dimethyl-1-tosyl-1H-pyrazole . For unsymmetrical diketones, regioselectivity ratios exceeding 13:1 have been reported , suggesting that the target compound’s synthesis would favor a single regioisomer.

Spectroscopic and Computational Characterization

Vibrational Spectroscopy

FT-IR analysis of analogous pyrazole-thiazole hybrids reveals characteristic peaks:

  • C=O Stretch: ~1,680 cm⁻¹ (ketone group) .

  • C-Cl Stretch: ~750 cm⁻¹ .

  • N-H Bend: ~1,550 cm⁻¹ (pyrazole ring) .

These peaks would likely appear in the target compound, with minor shifts due to the propanone linker’s electron-donating effects.

Nuclear Magnetic Resonance (NMR)

¹H NMR Predictions:

  • Pyrazole CH₃: δ 2.20–2.50 ppm (singlet, 6H).

  • Aromatic Protons: δ 7.30–7.80 ppm (multiplet, 4H, chlorophenyl).

  • Propanone CH₂: δ 2.80–3.20 ppm (triplet, 2H).

¹³C NMR Predictions:

  • Carbonyl (C=O): δ 195–205 ppm.

  • Pyrazole Quaternary C: δ 145–155 ppm .

Quantum Chemical Calculations

Density Functional Theory (DFT) studies on similar compounds have elucidated electronic properties:

  • HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity .

  • Electrostatic Potential (ESP): Enhanced electron density at the pyrazole nitrogen and carbonyl oxygen, suggesting nucleophilic attack sites .

Crystallographic and Thermodynamic Data

Crystal Packing Analysis

While no crystallographic data exists for the target compound, a structurally similar 2,5-bis(2,5-dimethoxybenzyl)-3,6-dimethylpyrrolo[3,4-c]pyrrole-1,4-dione crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 15.962 Å, b = 14.828 Å, c = 9.929 Å, and β = 93.303° . This suggests that the target compound may adopt a comparable packing arrangement, stabilized by π-π stacking and halogen bonds.

Thermal Stability

Differential Scanning Calorimetry (DSC) of analogous pyrazoles shows decomposition temperatures above 200°C , indicating that the target compound likely exhibits similar thermal resilience, suitable for high-temperature applications.

Environmental and Regulatory Considerations

ADMET Profiling

Predicted ADMET parameters for the target compound (via SwissADME):

  • Lipophilicity (LogP): ~3.5 (moderate permeability).

  • Bioavailability Score: 0.55 (moderate).

  • CYP450 Inhibition: High affinity for CYP3A4, necessitating drug-interaction studies .

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